5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-[2-(2-methylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-7-3-4-8-13(12)21-16(26)11-25-18(20)17(23-24-25)19(27)22-14-9-5-6-10-15(14)28-2/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNKEFINCWBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Introduction of the Amino Group: This step may involve the reduction of a nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
This compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural Features
Key structural variations among triazole-carboxamide derivatives include substituents on the triazole’s nitrogen (R1), the carboxamide’s aryl group (R3), and additional functional groups (e.g., methyl, methoxy, halogen). These modifications influence physicochemical properties and biological interactions.
Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
*Hypothetical calculation based on structural analogs. †Range depends on substituents.
Physicochemical Properties
Biological Activity
5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that incorporates a triazole ring, which is known for its diverse biological activities. This compound's structure includes functional groups that may contribute to its pharmacological properties, making it a significant subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.4 g/mol. This compound features an amino group, a methoxyphenyl moiety, and a carbamoyl group attached to a methylphenyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit various biological activities, including:
- Antibacterial Activity : The compound has shown potential in inhibiting bacterial resistance mechanisms by targeting the LexA protein involved in the SOS response in bacteria such as Escherichia coli and Pseudomonas aeruginosa. This inhibition can enhance the efficacy of conventional antibiotics against resistant strains.
- Antitumor Activity : Similar triazole derivatives have been documented to possess anticancer properties. They often act as thymidylate synthase inhibitors, which are critical in DNA synthesis and cell proliferation. For example, compounds with related structures have demonstrated significant antiproliferative effects against various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of triazole-containing compounds:
- Anticancer Studies : A study on triazole derivatives indicated that certain compounds exhibited IC50 values as low as 1.1 μM against MCF-7 cancer cells, outperforming standard chemotherapeutic agents like doxorubicin . The mechanism of action was linked to the inhibition of thymidylate synthase.
- Antimicrobial Activity : Research has shown that specific triazole derivatives effectively inhibited E. coli and Staphylococcus aureus, which are common pathogens responsible for various infections . The structure-activity relationship (SAR) analyses indicated that modifications in the phenyl rings significantly influenced antimicrobial potency.
Comparative Analysis
To better understand the unique properties of 5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide compared to similar compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Lacks methoxy group | Exhibits similar antibacterial properties |
| N-(5-bromo-2-methoxyphenyl)-4-(triazolyl)carboxamide | Structure | Bromine substitution | Studied for anti-inflammatory effects |
| 5-amino-N-(6-methoxyquinolin-4-yl)-triazole-4-carboxamide | Structure | Quinoline moiety | Potential anticancer activity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this triazole-carboxamide derivative?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the triazole core. Key steps include:
- Cyclization : Use of sodium azide or nitriles under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole ring.
- Substitution : Introduction of the 2-methoxyphenyl and 2-methylphenyl carbamoyl groups via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Critical Parameters :
- Temperature control (e.g., 0–5°C for azide reactions to avoid side products).
- Solvent choice (DMF for polar intermediates, anhydrous conditions for carbamoylations) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) and ¹³C NMR (carboxamide carbonyl at ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- Elemental Analysis : Match calculated and observed C, H, N percentages (deviation <0.4%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) and electron density maps .
- Key Outputs : Bond lengths/angles (e.g., triazole ring planarity), intermolecular interactions (e.g., hydrogen bonds involving the carboxamide group) .
Q. What strategies can address contradictory biological activity data across similar triazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and assess activity against target enzymes/receptors. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
- Data Normalization : Control for assay variability (e.g., IC₅₀ values under standardized pH and temperature) .
- Meta-Analysis : Compare datasets from PubChem or peer-reviewed studies to identify trends (e.g., fluorophenyl groups enhancing solubility vs. bromophenyl groups increasing lipophilicity) .
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Modeling : Use tools like SwissADME or pkCSM to predict:
- Molecular Dynamics Simulations : Simulate binding to serum albumin or membrane transporters to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
